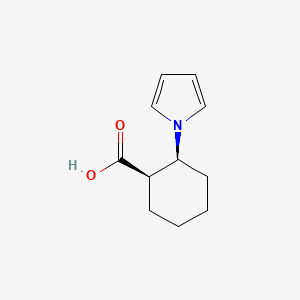

(1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-pyrrol-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWIAWKVXLJQB-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with pyrrole in the presence of a strong acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

(1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, in a stereospecific manner. The pyrrole ring and the cyclohexane carboxylic acid moiety can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Cyclopropane Derivatives

- (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid (from pyrethroid synthesis) demonstrates high stereochemical purity ([α] +120.6) and thermal stability (m.p. 104–106°C), underscoring the role of rigid cyclopropane rings in agrochemical activity .

- rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid (trans-configuration) highlights the impact of heterocyclic substituents (oxan-4-yl) on solubility and metabolic stability, relevant to drug design .

Cyclohexane-Based Analogs

- (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic acid exhibits acute toxicity (H302), suggesting that bulky aromatic groups may increase biological risks despite enhancing binding affinity in enzyme inhibitors .

Biological Activity

(1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

The compound contains a pyrrolidine ring fused with a cyclohexane structure, contributing to its biological interactions.

Research indicates that this compound may exhibit various biological activities, including:

- Neuroprotective Effects : The compound has been shown to modulate neurotransmitter levels, potentially offering protective effects against neurodegenerative diseases.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms.

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption and Distribution : The compound demonstrates moderate bioavailability with effective distribution in neural tissues.

- Metabolism : Primarily metabolized by D-amino-acid oxidase, which plays a significant role in its pharmacological effects.

- Excretion : Metabolites are excreted predominantly through urine.

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-Pyrrol-1-ylcyclohexane-1-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer: Enantioselective synthesis is critical for this chiral compound. Asymmetric catalysis using transition metal complexes (e.g., ruthenium or palladium) or enzymatic resolution can achieve high enantiomeric excess (ee). For example, chiral auxiliaries like Evans’ oxazolidinones may direct stereochemistry during cyclohexane ring formation. Post-synthesis, chiral HPLC or capillary electrophoresis should validate purity (>98% ee), as seen in analogous racemate separations .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for cyclohexane chair conformations).

- X-ray Crystallography : Resolves absolute configuration, particularly for novel derivatives .

- HPLC-MS : Quantifies purity and detects trace impurities. Use C18 columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or enzyme modulator?

Methodological Answer:

- Target Engagement Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to kinases (e.g., JAK2 or EGFR). Reference PF-06928215, a structurally related kinase inhibitor, for assay design .

- Molecular Dynamics (MD) Simulations : Leverage PubChem-derived InChI keys (e.g., GZOVEPYOCJWRFC-UZBSEBFBSA-N) to model interactions with catalytic domains .

Q. How should contradictory bioactivity data arising from stereochemical variations be resolved?

Methodological Answer:

Q. What strategies are recommended for assessing ecological toxicity given limited data?

Methodological Answer:

- OECD 201/202 Guidelines : Conduct algal growth inhibition and Daphnia magna acute toxicity tests. Note that analogs like 1-amino-2-hydroxycyclohexanecarboxylic acid lack ecotoxicological data, necessitating empirical studies .

Q. How should acute toxicity risks be mitigated during in vivo studies?

Methodological Answer:

- CLP Classification : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) based on structural analogs (e.g., (1S,4R)-4-Aminocyclopentene derivatives) .

- Safety Protocols : Use fume hoods, nitrile gloves, and respiratory protection (NIOSH-approved N95 masks) during handling .

Methodological and Data Challenges

Q. What computational tools are suitable for predicting metabolic stability?

Methodological Answer:

Q. How can stability under physiological conditions be evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative stress (HO). Monitor degradation via UPLC-PDA.

- Storage Recommendations : Store at –20°C under argon, as advised for similar carboxylic acid derivatives .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for pyrrole-substituted cyclohexanes?

Methodological Answer:

- Fragment-Based Screening : Replace pyrrole with other heterocycles (e.g., imidazole or tetrazole) and assess activity changes. Refer to PF-06928215’s pyrazolopyrimidine scaffold for inspiration .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression.

Q. How can researchers address reproducibility challenges in synthetic protocols?

Methodological Answer:

- Detailed Reaction Logs : Document catalyst loadings, solvent grades, and temperature ramps. For example, rac-methyl (1R,2R)-1-amino-2-methylcyclopropane carboxylate synthesis requires precise anhydrous conditions .

- Open-Source Data Sharing : Deposit reproducible procedures in platforms like ChemRxiv or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.